Athamantin

Description

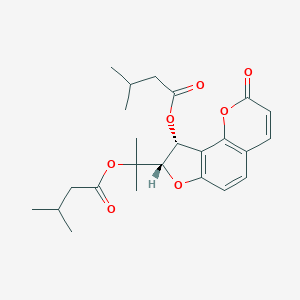

Structure

3D Structure

Properties

IUPAC Name |

[(8S,9R)-8-[2-(3-methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7/c1-13(2)11-18(26)30-22-20-16(9-7-15-8-10-17(25)29-21(15)20)28-23(22)24(5,6)31-19(27)12-14(3)4/h7-10,13-14,22-23H,11-12H2,1-6H3/t22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLBOWKEQXYXSD-PKTZIBPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1[C@H](OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172320 | |

| Record name | Athamantin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1892-56-4 | |

| Record name | (8S,9R)-8,9-Dihydro-8-[1-methyl-1-(3-methyl-1-oxobutoxy)ethyl]-2-oxo-2H-furo[2,3-h]-1-benzopyran-9-yl 3-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Athamantin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Athamantin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATHAMANTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N64VN7M7WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Structural Elucidation and Spectroscopic Characterization of Athamantin

Elucidation of Athamantin's Core Chemical Structure

The fundamental chemical structure of this compound is based on a furanocoumarin scaffold. nih.govguidechem.comresearchgate.net Early structural work, such as that by Halpern et al., contributed to the initial understanding of its connectivity. drugfuture.com The core structure consists of a benzopyran-2-one (coumarin) fused with a furan (B31954) ring, characteristic of furanocoumarins. nih.govguidechem.com this compound is specifically an angular-type furanocoumarin. researchgate.net Attached to this core are two isovaleroyl groups. drugfuture.com The molecular formula C₂₄H₃₀O₇ is consistently reported across multiple sources, confirming the elemental composition. nih.govnih.govjst.go.jpdrugfuture.comguidechem.com

Comprehensive Spectroscopic Characterization Techniques for this compound

Spectroscopic methods are indispensable for the detailed characterization of this compound's structure. Techniques such as NMR, MS, IR, and UV-Vis spectroscopy provide complementary information about the compound's functional groups, connectivity, molecular weight, and electronic transitions. anu.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D, and Advanced Pulse Sequences including LR-HSQMBC)

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules like this compound, providing detailed insights into the arrangement of atoms and their connectivity. creative-biolabs.comintertek.com Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are crucial. anu.edu.auuky.edu

¹H NMR spectroscopy provides information on the types of protons present, their chemical environments, and their coupling interactions, which helps in mapping the proton framework of the molecule. ¹³C NMR spectroscopy reveals the different carbon environments within the structure. Analysis of chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra allows for the identification of various functional groups and carbon skeletons.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are vital for establishing correlations between protons and carbons, including those separated by multiple bonds. uky.edudrugbank.comresearchgate.net HMBC experiments, for instance, provide long-range coupling information that is critical for piecing together the different fragments of the molecule and confirming the positions of substituents like the isovaleroyl groups on the furanocoumarin core. uky.edu Advanced pulse sequences, including techniques that provide long-range correlations such as LR-HSQMBC (Long-Range Heteronuclear Single Quantum Multiple Bond Correlation), can further refine the structural assignment by revealing correlations across two or three bonds, aiding in the confirmation of complex connectivities and the placement of quaternary carbons and carbonyl groups.

While specific detailed NMR data for this compound from the provided sources is limited in the snippets, the general application of these techniques to coumarins and similar natural products is well-documented, highlighting their importance in determining the full structure and connectivity. cdnsciencepub.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) of this compound

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. anu.edu.auintertek.com High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides accurate mass measurements, allowing for the determination of the exact molecular formula. epfl.chnih.govchromatographyonline.com For this compound, the molecular formula C₂₄H₃₀O₇ and a molecular weight of approximately 430.49 are consistently reported, which can be confirmed by HRMS data. nih.govnih.govjst.go.jpdrugfuture.comguidechem.com

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the parent ion and analysis of the resulting fragment ions. intertek.comnih.govnih.govresearchgate.netmdpi.com This fragmentation pattern provides structural information by revealing the presence of specific substructures and the ways in which the molecule breaks apart. By analyzing the masses of the fragment ions, researchers can deduce the arrangement of atoms within the molecule. For this compound, MS/MS data would be expected to show characteristic fragments corresponding to the loss of the isovaleroyl groups (C₅H₉O) and fragments derived from the furanocoumarin core. The combination of accurate molecular weight from HRMS and the fragmentation pattern from MS/MS provides powerful evidence for confirming the proposed structure of this compound.

Based on the provided information, this compound has an exact mass of 430.19915329 Da. guidechem.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule. anu.edu.au

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, key functional groups expected to be observed in the IR spectrum include carbonyl groups (from the ester linkages and the coumarin (B35378) lactone), C-O stretches (from esters, ethers, and the furan ring), and C-H stretches (aromatic and aliphatic). gla.ac.uk The coumarin lactone ring typically shows a strong absorption band in the carbonyl region.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems like the furanocoumarin core. drugfuture.comanu.edu.aumdpi.com The UV-Vis spectrum of this compound is characterized by absorption maxima that are typical for furanocoumarins. For example, this compound shows UV maxima in 96% ethanol (B145695) at 217 nm and 322 nm with corresponding log ε values of 4.18 and 4.17, respectively. drugfuture.com These absorption bands are indicative of the π-π* electronic transitions within the conjugated system of the furanocoumarin scaffold.

Here is a table summarizing the UV-Vis data for this compound:

| Solvent | Wavelength (nm) | log ε |

| 96% Ethanol | 217 | 4.18 |

| 96% Ethanol | 322 | 4.17 |

Stereochemical Determination of this compound (e.g., Absolute Configuration)

Determining the stereochemistry, including the absolute configuration, is a critical aspect of the full structural elucidation of chiral molecules like this compound. chemaxon.comlibretexts.orgox.ac.uk this compound has defined stereocenters. nih.gov The absolute configuration refers to the precise spatial arrangement of atoms around a chiral center (a carbon atom bonded to four different groups), typically designated as R or S. libretexts.orgyoutube.com

The absolute configuration of this compound has been determined. drugfuture.com One method for determining absolute configuration is by chemical correlation with a compound of known stereochemistry. ox.ac.ukcore.ac.uk The absolute configuration of this compound was determined by correlation, through hydrogenolysis, with optically active dihydrocolumbianetin. gla.ac.ukcore.ac.uk Dihydrocolumbianetin itself was converted via ozonolysis and oxidation reactions. gla.ac.ukcore.ac.uk

Another powerful technique for determining absolute configuration, especially for crystalline compounds or those that can be co-crystallized, is X-ray crystallography. ox.ac.uknih.govanton-paar.comwikipedia.orgoup.com While direct X-ray crystallographic data for this compound is not explicitly detailed in the provided snippets, X-ray crystallography is a widely used and reliable method for this purpose. libretexts.orgwordpress.comnih.gov

Complementary Structural Analysis Methodologies (e.g., X-ray Crystallography of Related Analogs)

Complementary structural analysis methodologies are often employed to corroborate findings from spectroscopic techniques and to overcome limitations, such as the difficulty in crystallizing certain compounds for direct X-ray analysis. anu.edu.aucreative-biolabs.comlibretexts.org

Other complementary techniques that can be used in structural analysis include elemental analysis, which confirms the empirical formula of the compound intertek.com, and potentially other diffraction methods if suitable crystalline forms or other physical states are available. libretexts.org The combination of data from multiple orthogonal techniques strengthens the confidence in the final elucidated structure of this compound.

Natural Occurrence, Isolation, and Biosynthetic Pathways of Athamantin

Identification of Natural Sources and Geographic Distribution of Athamantin (e.g., Peucedanum species)

This compound is primarily found in plants belonging to the Apiaceae family, particularly within the Peucedanum genus. nih.govresearchgate.net The distribution of furanocoumarins, including this compound, is limited to a few phylogenetically distant plant families, such as Apiaceae, Rutaceae, Fabaceae, and Moraceae, suggesting multiple independent evolutionary origins. kyoto-u.ac.jpnih.govnih.gov

Advanced Methodologies for this compound Isolation and Purification

The isolation and purification of natural products like this compound from complex plant matrices require a combination of extraction and chromatographic techniques. uminho.ptatlanchimpharma.com The low accumulation of furanocoumarins in plants often necessitates efficient methods to obtain sufficient quantities for research. uminho.pt

Chromatographic methods are essential for separating this compound from other compounds present in plant extracts due to their similar chemical structures and physicochemical properties. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection (HPLC-UV), is a widely used technique for the separation and quantification of furanocoumarins. researchgate.net HPLC coupled to high-resolution mass spectrometry (HPLC-DAD-MS or HPLC-HRMS) is also employed to aid in the identification and quantification of coumarins. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. creative-proteomics.comogu.edu.trwikipedia.org This coupling is particularly useful for analyzing complex samples of biological origin and provides both separation and structural information. ogu.edu.trwikipedia.org LC-MS/MS (tandem mass spectrometry) offers even greater specificity and sensitivity. ogu.edu.trwikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another coupled technique used for identifying different substances within a test sample, particularly for volatile or easily derivatized compounds. creative-proteomics.comogu.edu.tr While LC-MS is often preferred for less volatile metabolites, GC-MS can be applied depending on the nature of the extract and the target compounds. creative-proteomics.com

Thin-Layer Chromatography (TLC): TLC is a simpler, yet effective, chromatographic technique used for the separation and initial identification of furanocoumarins. researchgate.netresearchgate.net Modified approaches like two-dimensional TLC (2D-TLC) and TLC densitometry can enhance separation efficiency and allow for quantification. researchgate.net

These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase. creative-proteomics.com

Extraction is the initial step to isolate natural products from plant materials. nih.gov Various methods are employed to efficiently extract this compound and other furanocoumarins.

Soxhlet Extraction: Also known as hot continuous extraction, Soxhlet extraction is a widely used method that utilizes the principle of reflux and siphoning to continuously extract compounds from a solid matrix with a fresh solvent. nih.govwisdomlib.orgresearchgate.netslideshare.net This method is efficient and requires less solvent compared to some other techniques, but the high temperature can potentially lead to thermal degradation of some compounds. nih.govresearchgate.net

Continuous Hot Percolation: This method, often utilizing a Soxhlet apparatus, is a technique for extracting bioactive compounds from plant materials by leveraging continuous heat and solvent flow to enhance efficiency. wisdomlib.org It is considered a reliable way to isolate valuable compounds. wisdomlib.org

Other Extraction Methods: While Soxhlet and continuous hot percolation are relevant, other methods like maceration, percolation, reflux extraction, pressurized liquid extraction (PLE), supercritical fluid extraction (SFE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) are also used for natural product extraction depending on the specific compound and plant material. nih.gov

Solid-phase extraction (SPE) can also be used as a purification method for crude extracts. researchgate.net

Metabolomics, the study of the complete set of small molecules in an organism, coupled with molecular networking, has become increasingly valuable in natural product discovery. nih.govescholarship.orgifremer.frnih.gov

Metabolomics: This approach involves the systematic identification and characterization of metabolites using techniques like mass spectrometry. creative-proteomics.comnih.govnih.gov It allows for a comprehensive analysis of the chemical profile of a plant extract. nih.gov

Molecular Networking: This computational approach organizes tandem mass spectrometry (MS/MS) data into a relational spectral network, visually mapping the chemistry detected in a metabolomics experiment. nih.govescholarship.orgifremer.frbiorxiv.org Related molecules tend to have similar fragmentation patterns, and molecular networking connects these similar spectra, facilitating the identification of known compounds and the discovery of novel analogs or related structures within complex mixtures. nih.govescholarship.orgifremer.frbiorxiv.org This approach helps in exploring the molecular diversity within a sample and can reveal otherwise "hidden" metabolite connections. biorxiv.org Molecular networking has positively impacted the chemical and biological interpretation of untargeted metabolomics analyses, supporting metabolite annotation and the comparison of metabolic profiles. ifremer.fr

Modern Extraction and Enrichment Strategies (e.g., Soxhlet extraction, continuous hot percolation)

Elucidation of this compound Biosynthesis and Metabolic Precursors

The biosynthesis of furanocoumarins, including this compound, involves complex enzymatic pathways.

Furanocoumarins are biosynthesized in plants primarily through the shikimate pathway, starting from L-phenylalanine. scielo.brnih.gov

Shikimate Pathway and Umbelliferone (B1683723): The biosynthesis proceeds via cinnamic acids, with umbelliferone (7-hydroxycoumarin) considered a key precursor for both linear and angular furanocoumarins. scielo.brresearchgate.netnih.govnih.gov Umbelliferone is synthesized from L-phenylalanine through the phenylpropanoid pathway. researchgate.netnih.gov

Prenylation: A crucial step in furanocoumarin biosynthesis is the prenylation of umbelliferone. kyoto-u.ac.jpnih.gov The position of prenylation determines whether linear or angular furanocoumarins are formed. Prenylation at the C6 position leads to psoralen (B192213) derivatives (linear furanocoumarins), while prenylation at the C8 position leads to angelicin (B190584) derivatives (angular furanocoumarins). kyoto-u.ac.jp this compound is an angular dihydrofuranocoumarin. scielo.brresearchgate.net

Enzymatic Steps: The biosynthesis involves a series of enzymatic reactions, including hydroxylation, alkylation, and cyclization. nih.govnih.govcore.ac.uk Cytochrome P450 enzymes play significant roles in furanocoumarin biosynthesis, being responsible for furan-ring formation and hydroxylation, contributing to the diversification of these compounds. nih.govresearchgate.net For angular furanocoumarins, osthenol (B192027) is converted to (+)-columbianetin by columbianetin (B30063) synthase, which is then transformed into angelicin by an angelicin synthase. nih.gov Enzymes involved in the synthesis of other angular furanocoumarins like sphondin (B16643) and pimpinellin (B192111) have not yet been isolated. nih.gov The characterization of enzymes like CYP76F112, a marmesin (B225713) synthase, highlights the complexity and potential for convergent evolution in furanocoumarin pathways in different plant families. nih.gov

Metabolic Precursors: Key metabolic precursors in the furanocoumarin pathway include L-phenylalanine, cinnamic acid, p-coumaroyl-CoA, and umbelliferone. researchgate.netnih.govuminho.ptnih.gov For linear furanocoumarins, precursors like bergaptol (B1666848) and xanthotoxol (B1684193) are derived from the hydroxylation of psoralen. nih.govresearchgate.net While the exact detailed enzymatic pathway specifically leading to this compound is not as extensively characterized as for some linear furanocoumarins, its classification as an angular dihydrofuranocoumarin places it within the broader furanocoumarin biosynthetic network originating from umbelliferone and involving prenylation and subsequent modifications.

Isoprenoid Chain Elaboration in Coumarin (B35378) Biosynthesis Relevant to this compound

The biosynthesis of furanocoumarins, including this compound, involves the elaboration of isoprenoid chains attached to a coumarin core structure. This process is a crucial step in generating the structural diversity observed in natural coumarins. The pathway typically begins with a simple coumarin, most commonly umbelliferone (7-hydroxycoumarin), which is derived from the phenylpropanoid pathway. mdpi.comfrontiersin.orgresearchgate.net

A key step in furanocoumarin biosynthesis is the prenylation of umbelliferone. This reaction involves the attachment of a dimethylallyl pyrophosphate (DMAPP) unit, a five-carbon isoprenoid precursor, to the coumarin scaffold. mdpi.comfrontiersin.orgacs.orgnih.gov This prenylation is catalyzed by membrane-bound aromatic prenyltransferases (PTs) belonging to the UbiA superfamily. biorxiv.org The position of prenylation on the umbelliferone molecule dictates whether the resulting furanocoumarin will be of the linear (psoralen type) or angular (angelicin type) class. mdpi.comfrontiersin.orgnih.gov

For linear furanocoumarins, prenylation typically occurs at the C-6 position of umbelliferone, yielding demethylsuberosin (B190953) (6-dimethylallyldemethylsuberosin). mdpi.comacs.orgnih.govmdpi.com In contrast, prenylation at the C-8 position leads to the formation of osthenol (8-dimethylallyldemethylsuberosin), a precursor for angular furanocoumarins. mdpi.comfrontiersin.orgacs.orgnih.gov Studies have identified specific prenyltransferases responsible for these regioselective additions. For instance, Pastinaca sativa prenyltransferase 1 (PsPT1) shows a preference for synthesizing the linear isomer, demethylsuberosin, while PsPT2 more efficiently catalyzes the synthesis of osthenol. acs.org Similarly, a prenyltransferase from parsley (Petroselinum crispum), PcPT, exhibits strict substrate specificity towards umbelliferone and DMAPP, with a strong preference for C-6 prenylation, leading primarily to linear furanocoumarins. nih.gov

Following the initial prenylation, further enzymatic modifications of the isoprenoid chain and the coumarin nucleus lead to the formation of the characteristic furan (B31954) ring. For linear furanocoumarins, demethylsuberosin is converted to (+)-marmesin through the action of marmesin synthase, followed by aromatization catalyzed by psoralen synthase, which involves the elimination of an acetone (B3395972) molecule. mdpi.comacs.orgmdpi.com These steps involve cytochrome P450-dependent monooxygenases. mdpi.comacs.orgnih.gov While the precise biosynthetic route leading directly to this compound is not as extensively detailed as that for simpler furanocoumarins like psoralen or bergapten (B1666803), it is understood to involve similar prenylation and subsequent cyclization and modification steps of the isoprenoid side chain and coumarin core. This compound itself is a furanocoumarin with a more complex isoprenoid-derived ester side chain. nih.gov Research suggests that 2'-hydroxyisopropyldihydrofuranocoumarins may serve as biosynthetic precursors to corresponding furanocoumarins, although the specifics of this transformation require further elucidation. gla.ac.uk The presence of ester groups derived from isovaleric acid (3-methylbutanoic acid) in this compound indicates further elaboration of the isoprenoid unit beyond the initial prenylation, likely involving oxidation and esterification reactions.

The biosynthesis of furanocoumarins, including the isoprenoid chain elaboration, occurs in specific plant tissues and can be influenced by environmental factors such as UV irradiation, which can increase furanocoumarin production. mdpi.comnih.gov The enzymes involved in these pathways are often membrane-bound and located in cellular compartments like plastids or the endoplasmic reticulum. nih.govresearchgate.netcdnsciencepub.com

Chemical Synthesis, Modifications, and Derivatization of Athamantin

Total Synthesis Strategies Towards Athamantin and Its Core Scaffold

Total synthesis aims to construct complex molecules like this compound from simpler precursors, offering access to the compound and its structural analogs. caltech.eduscripps.edursc.org While specific detailed total synthesis routes solely for this compound are not extensively detailed in the provided search results, the synthesis of its core scaffold, the furanocoumarin system, and related angular furanocoumarins like oroselol (B192014) and angelicin (B190584), provides insight into the methodologies involved. tandfonline.comresearchgate.net

The furanocoumarin scaffold consists of a coumarin (B35378) fused with a furan (B31954) ring. mdpi.comresearchgate.net Angular furanocoumarins, such as this compound, have the furan ring fused at a specific position (typically the 7,8 positions of the coumarin). researchgate.net

Key Synthetic Methodologies and Challenging Stereochemical Aspects

Key synthetic methodologies for constructing the furanocoumarin core often involve the formation of the furan ring onto a pre-existing coumarin structure or the formation of the pyrone ring (part of the coumarin) onto a benzofuran. researchgate.net Another approach involves the simultaneous formation of both oxygenated rings onto a benzene (B151609) unit. researchgate.net

Challenges in the synthesis of natural products like this compound often lie in achieving the correct stereochemistry at multiple chiral centers. core.ac.uknih.gov this compound has specific stereochemistry at the C-8 and C-9 positions of the dihydrofuran ring. core.ac.uk The absolute configuration of this compound has been determined by correlation with related compounds. core.ac.uk Stereospecific hydroxylation followed by esterification has been suggested as a probable biosynthetic pathway, which highlights the importance of controlled stereochemistry in both biological and synthetic routes. core.ac.uk

Semi-Synthesis and Chemical Derivatization of this compound

Semi-synthesis involves modifying a naturally isolated compound to create analogs or derivatives. caltech.edu This approach is particularly relevant for this compound, which can be isolated from plant sources. nih.govtandfonline.com Chemical derivatization allows for the exploration of structure-activity relationships and the generation of compounds with potentially altered biological properties, solubility, or stability. scielo.brmdpi.comresearchgate.net

Synthesis of this compound Analogs and Derivatives

Analogs and derivatives of this compound can be synthesized by modifying the existing functional groups or introducing new substituents onto the furanocoumarin core or the attached side chains. mdpi.comwikimedia.orgwhiterose.ac.uksemanticscholar.orgarchive.org For instance, reactions involving the ester groups or the hydroxyl groups on the side chain can lead to a variety of derivatives. core.ac.ukscispace.com The synthesis of N-containing derivatives of angular dihydrofuranocoumarins, such as peucenidin (B1221383) (a related compound), demonstrates the potential for introducing nitrogen-containing functionalities. researchgate.net This can be achieved through reactions with amines in the presence of catalysts. researchgate.net

Functionalization and Structural Diversification Approaches

Functionalization approaches for this compound and related coumarins include reactions like alkylation, acetylation, and the introduction of various substituents onto the coumarin scaffold. mdpi.comwikimedia.orgresearchgate.net Structural diversification can involve modifying the length and nature of the isoprenoid side chains often found in natural coumarins, as well as altering the oxygenation pattern of the coumarin nucleus. core.ac.uk Oxidative cyclization reactions of prenylated phenolic coumarins can lead to the formation of either furanocoumarins or pyranocoumarins, demonstrating a method for diversifying the fused ring system. core.ac.uk

Investigated Chemical Reactions and Degradation Pathways of this compound

Studies on the chemical reactivity and degradation of this compound provide insights into its stability and potential transformations under various conditions.

Specific reactions investigated for this compound or related furanocoumarins include:

Nitration: Nitration reactions can be performed on aromatic systems like the coumarin core. wikimedia.orgresearchgate.netwuxibiology.com While a specific nitration reaction of this compound is mentioned in older literature yielding nitrodibromophenylacetami'de wikimedia.org, more recent work on furanocoumarins discusses nitration as a method for derivatization. researchgate.net Oxidative nitration mechanisms have been explored for other aromatic systems.

Oxidative Cyclization: Oxidative cyclization is a significant reaction in the biosynthesis and synthesis of furanocoumarins, involving the formation of the furan ring from a prenylated coumarin precursor. core.ac.ukdntb.gov.ua

Cleavage Reactions: Cleavage reactions can break down the this compound structure. For example, saponification of this compound with sodium hydroxide (B78521) affords dihydrooroselol. scispace.com Fusion with potassium hydrate (B1144303) has been shown to cleave oroselone (B156639) (a compound derived from peucedanin (B90833) and this compound) into resorcin and acetic acid. rsc.org Epoxide cleavage reactions have also been studied in related dihydrofuranocoumarins. gla.ac.uk

The degradation pathways of this compound can be influenced by factors such as pH (e.g., saponification under basic conditions) scispace.com and the presence of oxidizing agents or catalysts.

Structure Activity Relationship Sar Studies of Athamantin and Its Analogs

Methodologies for Investigating Structure-Activity Relationships of Athamantin Derivatives

Investigating the SAR of this compound derivatives involves both experimental and computational approaches. Experimental methods typically involve the synthesis of a series of compounds structurally related to this compound, followed by the evaluation of their biological activities using various assays. oncodesign-services.com For instance, insecticidal activity of coumarins, including this compound, has been studied against Spodoptera littoralis larvae using dietary utilization bioassays. scielo.brscielo.br Another experimental approach involves evaluating the effects of coumarins on cellular processes, such as elastase secretion in human neutrophils, to assess potential anti-inflammatory activities. core.ac.uk

Computational methods complement experimental studies by providing insights into the relationship between molecular structure and activity without the need for synthesis and testing of every analog. These methods can include molecular modeling and quantitative structure-activity relationship (QSAR) techniques. oncodesign-services.com SAR matrices, based on matched molecular pairs, can be used to organize and visualize SAR information from datasets of compounds. researchgate.net

Identification of Structural Determinants for Observed Preclinical Activities

Research on this compound and related coumarins has begun to identify structural features important for their preclinical activities. In studies investigating insecticidal activity against Spodoptera littoralis, this compound, an angular dihydrofuranocoumarin, was found to be active. scielo.brscielo.br In contrast, oxygenation of the prenyl residue in linear furanocoumarins generally decreased their activity, and further esterification with angelic acid led to inactivity. scielo.brscielo.br This suggests that the angular dihydrofuranocoumarin structure and the nature of substituents play a significant role in this activity.

Studies on the effects of coumarins on elastase secretion in human neutrophils identified this compound as having significant activity, comparable to a known PAF antagonist. core.ac.uk While the precise structural requirements for this activity among the tested coumarins were not definitively established due to the limited number of active compounds, the results indicated some degree of structural specificity. core.ac.uk

Other furanocoumarins like imperatorin, xanthotoxin, and bergapten (B1666803) have also been studied for various activities. Imperatorin has shown potential in inhibiting phosphodiesterase PDE4, with a preference for PDE4B, and exhibiting anti-inflammatory activity by inhibiting iNOS and suppressing NO production in chondrocytes. wikipedia.org It has also demonstrated anti-tumor activities by inducing apoptosis in cancer cells. thegoodscentscompany.com Xanthotoxin (8-methoxypsoralen) is known for its use in phototherapy for skin conditions due to its photosensitizing activity. wikipedia.org Bergapten (5-methoxypsoralen) is another furanocoumarin that has been investigated for clinical applications. guidetoimmunopharmacology.org Comparisons between the activities of these related furanocoumarins and this compound can provide further clues regarding the influence of specific structural variations, such as the type and position of oxygenation and side chains, on biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate the chemical structure of compounds with their biological activity. neovarsity.orgnih.gov This allows for the prediction of the activity of new, untested compounds and helps in understanding which molecular characteristics are important for activity. neovarsity.orgnih.gov

Traditional 2D-QSAR methods use numerical descriptors that represent different aspects of a molecule's structure and properties. neovarsity.org 3D-QSAR methods, such as CoMFA and CoMSIA, take into account the three-dimensional shape and interaction potentials of molecules. neovarsity.orgnih.gov These models can generate contour maps that visualize regions around the molecule where specific structural features are predicted to enhance or reduce activity, guiding the design of improved analogs. neovarsity.org

Preclinical Biological Activities and Molecular Mechanisms of Athamantin Action

In Vitro and In Vivo Preclinical Biological Activity Profiling of Athamantin

Preclinical studies have aimed to characterize the biological activity spectrum of this compound using both in vitro and in vivo models. These investigations contribute to understanding its potential therapeutic or ecological roles.

Antimicrobial Activity Spectrum (e.g., antibacterial, antifungal)

Coumarins, as a class of secondary metabolites to which this compound belongs, are widely distributed in nature and are known for their diverse biological activities, including antimicrobial effects wikipedia.orgwikipedia.orgwikipedia.org. Plants containing coumarins, such as Artemisia annua and Helichrysum arenarium, have been reported to possess antimicrobial properties wikipedia.orgwikipedia.org. This compound is present in these plants wikipedia.orgwikipedia.org. While the provided search results highlight the general antimicrobial potential of coumarins against bacteria and fungi, specific detailed studies on the antimicrobial spectrum of this compound with minimum inhibitory concentration (MIC) values against a broad range of microbial strains were not prominently featured. However, a study on Artemisia annua indicated that a coumarin (B35378) derivative isolated from this plant exhibited antifungal activity against plant pathogenic fungi such as Fusarium oxysporum, Fusarium solani, and Cylindrocarpon destrutans wikipedia.org. General observations suggest that the presence of hydroxyl groups at specific positions on the coumarin nucleus may influence antimicrobial activity, with a free 6-OH potentially important for antifungal effects and a free 7-hydroxyl group for antibacterial activity wikipedia.org.

Insecticidal and Antifeedant Effects (e.g., on Spodoptera littoralis)

This compound has demonstrated notable insecticidal and antifeedant activities, particularly in studies involving the Egyptian cotton leafworm, Spodoptera littoralis. Growth inhibition bioassays conducted with various coumarin derivatives from Peucedanum species, where this compound is found, identified this compound as one of the active compounds against Spodoptera littoralis sci-hub.senih.govwikipedia.orgfishersci.cawikipedia.org. These studies indicated that this compound, classified as an angular dihydrofuranocoumarin, was active in inhibiting the growth of Spodoptera littoralis larvae sci-hub.sewikipedia.orgfishersci.cawikipedia.org. Structure-activity relationship analysis among the tested coumarins revealed that the presence and modification of a prenyl residue influenced activity. Oxygenation of the prenyl residue in linear furanocoumarins was observed to decrease their insecticidal activity, while further esterification, such as with angelic acid, resulted in a loss of activity sci-hub.sewikipedia.orgfishersci.cawikipedia.org. This suggests that the specific structural features of this compound contribute to its efficacy against this insect pest.

Investigation of Molecular Mechanisms and Specific Biological Targets of this compound

Understanding the molecular mechanisms by which this compound exerts its biological effects is crucial for evaluating its potential applications. Investigations into its interactions with biological molecules can shed light on its specific targets.

Ligand-Biomolecule Interaction Studies (e.g., DNA binding, human serum albumin binding)

Studies investigating the interaction of small molecules with biomolecules such as DNA and human serum albumin (HSA) are important for understanding their pharmacokinetic and pharmacodynamic profiles. HSA is a major serum protein known to bind and transport a wide variety of ligands, including many drugs, influencing their distribution, metabolism, and excretion wikipedia.orgfishersci.dkthegoodscentscompany.com. While the provided search results mention the HSA binding capabilities of synthesized dihydrofuranocoumarin derivatives, highlighting the significance of such interactions for the absorption, distribution, metabolism, and elimination profile of compounds, there was no specific information available regarding this compound's direct binding to DNA or human serum albumin wikipedia.org. Therefore, a detailed discussion of this compound's ligand-biomolecule interaction studies based solely on the provided information is not possible.

Enzyme Inhibition Profiling Relevant to this compound's Bioactivity

Studies have investigated the potential of this compound to inhibit enzyme activity as a mechanism contributing to its observed biological effects. This compound has been shown to exhibit dose-dependent inhibition of neutrophil elastase secretion induced by platelet activating factor (PAF) and the chemotactic peptide fMLP. researchgate.netcore.ac.uk

Research findings indicate that this compound inhibited neutrophil elastase secretion with the following half-maximal inhibitory concentration (IC50) values:

| Inducing Agent | This compound IC50 (µM) |

| PAF | 61 |

| fMLP | 121 |

These findings suggest that this compound interferes with the signaling pathways activated by PAF and fMLP, leading to reduced elastase secretion. researchgate.netcore.ac.uk However, direct inhibition of the elastase enzyme itself was not observed, indicating that the inhibitory effect occurs upstream or within the intracellular signaling cascade. researchgate.netcore.ac.uk

This compound is also listed among various coumarins in a patent discussing carbamates as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that hydrolyzes endogenous signaling lipids. google.com While this suggests a potential interaction or relevance to FAAH-related pathways, the patent primarily focuses on carbamates as the active inhibitors, and direct inhibitory activity of this compound on FAAH is not explicitly detailed in the provided search results. google.com

Cellular Pathway Perturbations by this compound

The observed inhibition of neutrophil elastase secretion induced by PAF and fMLP points towards this compound's ability to perturb intracellular signaling pathways downstream of these receptors. researchgate.netcore.ac.uk The precise intracellular targets or steps within these pathways affected by this compound require further elucidation, but the evidence suggests an interference with signal transduction processes. researchgate.netcore.ac.uk

This compound is present in extracts of Helichrysum arenarium that have demonstrated cytotoxic effects against various cancer cell lines, including breast and bladder cancer cells. nih.govresearchgate.net While the cytotoxic activity of the extract is attributed to a combination of compounds, the presence of this compound, which was found to be the second most abundant compound in an active extract, suggests it may contribute to these effects. nih.govresearchgate.net This implies potential perturbations of cellular pathways critical for cancer cell viability and proliferation, although the specific pathways directly modulated by this compound in this context have not been fully characterized in the provided information.

The antifeedant activity reported for this compound against insects like Spodoptera littoralis also suggests interactions with biological targets or pathways in these organisms, leading to a deterrence effect. encyclopedia.pubmdpi.com

Computational and Theoretical Chemistry Applications in Athamantin Research

Molecular Docking and Molecular Dynamics Simulations of Athamantin for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are widely used computational techniques to study the interactions between a small molecule (ligand), such as this compound, and a biological target, typically a protein. Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor site scielo.brsciencebiology.org, while MD simulations provide dynamic information about the stability of the complex and the conformational changes involved over time rsc.orgchemrxiv.orgrsc.orgnih.govebsco.com.

While general studies on coumarins and furanocoumarins involving molecular docking and MD simulations for various biological targets exist mdpi.comvnu.edu.vnmdpi.comacs.orgresearchgate.netmdpi.comnih.gov, specific detailed research focusing solely on this compound's interactions with particular protein targets using these methods was not extensively found in the initial search results. However, the principles of these techniques are directly applicable to this compound. For instance, molecular docking could be used to predict how this compound might bind to enzymes or receptors relevant to its observed biological activities, such as antifeedant properties mdpi.com. MD simulations could then explore the stability of these predicted complexes and the dynamic behavior of this compound within the binding site. These methods are crucial in the initial stages of drug discovery and understanding the mechanism of action of bioactive compounds. scielo.br

Quantum Chemical Calculations for this compound's Structural and Spectroscopic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are powerful tools for determining the electronic structure, geometry, and spectroscopic properties of molecules. These calculations can provide detailed information about bond lengths, bond angles, charge distribution (electron density), vibrational frequencies, and proton affinity, which are essential for understanding a molecule's intrinsic characteristics and reactivity mdpi.comyukiozaki.comaspbs.comresearchgate.netrsc.orgmdpi.commdpi.comnih.govfrontiersin.org.

For this compound, quantum chemical methods, such as Density Functional Theory (DFT), could be employed to optimize its molecular geometry and calculate its electronic properties. These calculations can predict parameters like bond lengths and angles, providing a theoretical basis for its experimentally determined structure. Furthermore, quantum chemical calculations can simulate vibrational spectra (e.g., IR and Raman) by calculating vibrational frequencies, aiding in the interpretation of experimental spectroscopic data. mdpi.comyukiozaki.comresearchgate.netrsc.org Analyzing electron density distribution can reveal insights into the molecule's reactivity and potential sites for interaction. While specific quantum chemical studies solely focused on this compound's detailed structural and spectroscopic properties were not prominently featured, the methodology is well-established and applicable to this furanocoumarin. mdpi.comyukiozaki.comaspbs.comresearchgate.netrsc.org

Computational Approaches in Guiding this compound Synthesis and Reaction Prediction

Computational chemistry can play a significant role in planning and optimizing chemical synthesis routes for complex molecules like this compound. These approaches can help predict reaction outcomes, assess reaction selectivity, and elucidate reaction mechanisms mdpi.comnih.govarxiv.orgchemrxiv.orgnih.govresearchgate.netnih.govresearchgate.net.

Computational tools can be used to evaluate the feasibility of different synthetic pathways to this compound. By simulating transition states and calculating activation energies, chemists can predict the most favorable reaction conditions and identify potential side reactions. mdpi.comchemrxiv.org For instance, computational studies could help understand the stereoselectivity observed in the synthesis of angular furanocoumarins like this compound. mdpi.com Predicting reaction mechanisms computationally provides a deeper understanding of how bonds are broken and formed, which can inform the design of more efficient and selective synthetic methods. mdpi.comnih.gov While direct computational studies specifically guiding this compound synthesis were not highlighted, the application of these methods in the synthesis of coumarins and related compounds demonstrates their potential relevance. acs.orgnih.govresearchgate.net

Predictive Modeling for Biological Activity and SAR of this compound Analogs (in silico screening)

Predictive modeling, including quantitative structure-activity relationship (QSAR) and in silico screening, utilizes computational methods to build models that correlate chemical structure with biological activity mdpi.comscielo.brnih.govvnu.edu.vnresearchgate.netnih.govnih.govnih.gov. These models can then be used to predict the activity of new or untested compounds, including this compound analogs, and to explore the structural features responsible for their biological effects (Structure-Activity Relationship - SAR). mdpi.comscielo.brresearchgate.netnih.gov

In silico screening involves virtually screening large databases of compounds to identify potential hits with desired biological activity based on computational models. scielo.br For this compound, which has shown antifeedant activity mdpi.com, predictive modeling could be used to develop QSAR models based on a series of this compound analogs and their observed activities. These models could help identify key structural determinants for its antifeedant properties. Subsequently, in silico screening of virtual libraries containing this compound-like structures could potentially identify novel compounds with enhanced or different biological activities. mdpi.comscielo.brvnu.edu.vnresearchgate.netnih.govnih.gov Studies on other coumarins have successfully employed QSAR and in silico screening to identify compounds with various biological activities, demonstrating the applicability of these methods to the furanocoumarin class. mdpi.comvnu.edu.vnresearchgate.netnih.gov

Future Directions and Advanced Research Perspectives for Athamantin

Integration of Advanced Omics Technologies in Athamantin Biosynthesis and Biological Activity Research

The application of advanced omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, holds significant promise for unraveling the intricate details of this compound biosynthesis and its mechanisms of action. Omics technologies provide comprehensive insights into the molecular landscape of organisms producing this compound, allowing for the identification of key genes, enzymes, and metabolic pathways involved in its synthesis nih.govsetac.org.

By integrating transcriptomics and metabolomics, researchers can correlate gene expression patterns with the accumulation of this compound and its precursors, thereby pinpointing critical steps and regulatory elements in the biosynthetic pathway mdpi.com. This integrated approach can help to unveil how environmental factors or genetic modifications influence this compound production in plants like Peucedanum oroselinum or Artemisia annua, where this compound has been identified core.ac.ukresearchgate.netmdpi.com.

Furthermore, omics technologies can be applied to study the biological activities of this compound at a systems level. For instance, metabolomics can identify metabolic changes in cells or organisms treated with this compound, providing clues about its biochemical effects and potential targets d-nb.info. Proteomics can reveal protein interactions and modifications modulated by this compound, shedding light on its molecular mechanisms of action. The integration of these data sets can provide a holistic view of how this compound exerts its biological effects, potentially identifying novel pathways or targets previously unknown.

Exploration of Novel Preclinical Biological Activities and Molecular Targets for this compound

While this compound has shown some preclinical biological activities, such as inhibition of depolarization-induced Ca²⁺ uptake in rat pituitary cells and potential anticancer effects, further extensive exploration of novel activities is a key future direction core.ac.uknih.govresearchgate.net. Research can focus on evaluating this compound against a wider range of biological targets and disease models using advanced in vitro and in vivo preclinical assays nih.govfrontiersin.org.

Specific areas for future investigation include its potential in various types of cancer beyond those already explored, its effects on inflammatory pathways, neurological disorders, and infectious diseases. Identifying the specific molecular targets through which this compound exerts its effects is crucial for understanding its pharmacology and for rational drug design frontiersin.orgmdpi.com. Techniques such as target-based screening, affinity chromatography coupled with mass spectrometry, and thermal proteome profiling can be employed to identify direct protein partners or enzymes modulated by this compound nih.gov.

Detailed research findings on this compound's activity against specific cell lines or enzymes, including IC₅₀ values or binding affinities, would be valuable in these preclinical studies. For example, studies have indicated this compound's presence in extracts showing cytotoxicity against cancer cells, suggesting its contribution to the observed effects mdpi.comnih.govresearchgate.net. Future research should aim to isolate this compound and test its activity individually and in combination with other compounds to confirm its specific contributions and explore synergistic effects.

Development of Innovative Synthetic Methodologies and Chemoenzymatic Approaches for this compound and its Derivatives

The development of efficient and scalable synthetic methodologies for this compound and its derivatives is essential for providing sufficient quantities for comprehensive biological evaluation and potential therapeutic development researchgate.netresearchgate.net. While some synthetic approaches to coumarins exist, innovative strategies are needed for the specific and potentially complex structure of this compound core.ac.ukgla.ac.ukacs.org.

Chemoenzymatic synthesis, which combines the power of chemical reactions with the specificity and efficiency of enzymes, offers a promising avenue for the sustainable and selective synthesis of this compound and its analogs nih.govnih.govresearchgate.net. Exploring enzymatic reactions for key steps in the this compound biosynthetic pathway, such as specific oxygenations or cyclizations, could lead to more environmentally friendly and efficient synthesis routes compared to traditional chemical methods core.ac.ukgla.ac.uknih.gov.

Future research should focus on identifying and engineering enzymes capable of catalyzing specific transformations relevant to this compound synthesis. This could involve screening natural enzyme libraries or using directed evolution to improve enzyme activity and selectivity for desired substrates nih.gov. The integration of chemical steps for constructing the core coumarin (B35378) scaffold or introducing specific functional groups, followed by enzymatic modifications, could provide flexible and efficient routes to this compound and novel derivatives with potentially improved biological properties.

Advanced Computational Strategies for this compound Optimization and Mechanism Elucidation

Advanced computational strategies, including molecular docking, molecular dynamics simulations, quantitative structure-activity relationships (QSAR), and machine learning, are powerful tools for understanding this compound's interactions with biological targets, predicting its properties, and guiding the design of optimized derivatives frontiersin.orgnumberanalytics.commdpi.comfrontiersin.orgnih.govmdpi.com.

Molecular docking and dynamics simulations can provide detailed insights into how this compound binds to putative protein targets, identifying key interactions and conformational changes mdpi.comacs.orgmdpi.com. This information is invaluable for understanding its mechanism of action and for designing analogs with enhanced binding affinity or selectivity.

QSAR modeling can establish relationships between the chemical structure of this compound derivatives and their biological activity, allowing for the prediction of activity for new, untested compounds and guiding the synthesis of more potent or selective molecules mdpi.commdpi.com.

Machine learning approaches can be applied to analyze large datasets of this compound analogs and their biological activities to identify structural features associated with desired properties and to predict the activity of virtual libraries of compounds frontiersin.orgnih.gov. Furthermore, computational methods can assist in the in silico prediction of ADME (absorption, distribution, metabolism, and excretion) properties, helping to prioritize compounds with favorable pharmacokinetic profiles for further experimental testing acs.org. The integration of these computational approaches with experimental data will accelerate the discovery and optimization of this compound-based lead compounds.

Q & A

Basic Research Questions

Q. How can researchers design experiments to validate the in vitro bioactivity of Athamantin?

- Methodological Guidance : Begin with dose-response assays (e.g., IC₅₀ or EC₅₀ determination) using cell lines relevant to the hypothesized mechanism. Include positive and negative controls to establish baseline activity. Ensure replication across independent experiments to account for biological variability. Use standardized protocols for cell viability assays (e.g., MTT or ATP-based luminescence) and validate results with orthogonal methods (e.g., flow cytometry for apoptosis) .

- Data Interpretation : Compare results against known reference compounds and contextualize within existing literature. Address potential confounders like solvent toxicity or batch-to-batch variability in compound purity .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Methodological Guidance : Employ high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Use HPLC or UPLC with photodiode array detection to assess purity. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can determine thermal stability. Report all spectral data with explicit peak assignments and adherence to IUPAC nomenclature .

- Validation : Cross-validate results with independent laboratories or replicate analyses to confirm reproducibility .

Q. How should researchers address variability in this compound’s synthetic yield across studies?

- Methodological Guidance : Document reaction conditions exhaustively (e.g., temperature, solvent ratios, catalyst loading). Use design-of-experiments (DoE) approaches to identify critical parameters. Compare yields with literature precedents and perform sensitivity analyses to isolate factors contributing to variability (e.g., moisture sensitivity, inert atmosphere efficacy) .

- Troubleshooting : Include negative controls (e.g., reactions without catalysts) and characterize intermediates to identify bottlenecks in synthetic pathways .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?

- Methodological Guidance : Apply contradiction analysis frameworks by:

- Identifying the "principal contradiction" (e.g., divergent results in kinase inhibition vs. epigenetic modulation studies) .

- Conducting meta-analyses to assess methodological heterogeneity (e.g., cell models, assay endpoints, compound concentrations) .

- Designing targeted experiments to test competing hypotheses (e.g., CRISPR knockouts of proposed targets or isotopic tracer studies) .

Q. What strategies ensure reproducibility in in vivo pharmacokinetic studies of this compound?

- Methodological Guidance :

- Standardize animal models (e.g., strain, age, sex) and housing conditions to minimize confounding variables.

- Validate bioanalytical methods (e.g., LC-MS/MS) for plasma/tissue quantification, including matrix effect assessments and stability testing.

- Publish raw datasets and detailed protocols (e.g., dosing regimens, sampling intervals) to enable replication .

Q. How can computational modeling enhance understanding of this compound’s structure-activity relationships (SAR)?

- Methodological Guidance :

- Perform molecular dynamics simulations to probe binding kinetics and conformational flexibility.

- Use QSAR models trained on curated datasets to predict novel analogs’ efficacy.

- Validate in silico findings with experimental mutagenesis or crystallography .

Methodological Best Practices

- Literature Reviews : Conduct systematic reviews using PRISMA guidelines to map existing evidence and identify gaps. Prioritize primary sources and avoid overreliance on review articles .

- Ethical Reporting : Disclose conflicts of interest, funding sources, and deviations from preregistered protocols (e.g., preclinical trial registrations) .

- Interdisciplinary Collaboration : Engage statisticians, synthetic chemists, and computational biologists early to optimize experimental design and data interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.